molecular formula C7H12O3S B2939138 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide CAS No. 90271-21-9

2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B2939138
CAS No.: 90271-21-9
M. Wt: 176.23
InChI Key: YKXNFIMMZYPOCI-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is an organic compound with the molecular formula C7H12O3S. It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur as one of its members.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide typically involves the oxidation of 2,2-dimethyltetrahydro-4H-thiopyran-4-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyltetrahydro-4H-thiopyran-4-one: The parent compound without the dioxide group.

    Tetrahydrothiopyran-4-one: A similar compound with a different substitution pattern.

    Thiopyran-4-one: A simpler sulfur-containing heterocycle.

Uniqueness

2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,2-dimethyl-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-7(2)5-6(8)3-4-11(7,9)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXNFIMMZYPOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCS1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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